

Physical and chemical characteristics of N-Methylethanamine-d2

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Compound of Interest

Compound Name: N-Methylethanamine-d2

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In-Depth Technical Guide to N-Methylethanamine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **N-Methylethanamine-d2** (1,1-dideuterio-N-methylethanamine), a deuterated isotopologue of N-Methylethanamine. This document is intended to serve as a valuable resource for professionals in research, scientific analysis, and drug development by consolidating key data, experimental protocols, and visualizations.

Core Physical and Chemical Data

N-Methylethanamine-d2 is a stable isotope-labeled compound where two hydrogen atoms on the ethyl group at the C-1 position are replaced with deuterium. This isotopic substitution can be a powerful tool in various scientific applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.[1]

Physical Properties

While specific experimental data for the boiling point, melting point, and density of **N-Methylethanamine-d2** are not readily available in the searched literature, the properties of its non-deuterated counterpart, N-Methylethanamine (CAS: 624-78-2), provide a close



approximation. Isotopic substitution with deuterium typically has a minimal effect on these bulk physical properties.

Table 1: Physical Properties of N-Methylethanamine and its Deuterated Analog

Property	N-Methylethanamine (CAS: 624-78-2)	N-Methylethanamine-d2 (CAS: 223459-63-0)
Molecular Formula	C ₃ H ₉ N[2][3]	C ₃ D ₂ H ₇ N
Molecular Weight	59.11 g/mol [2][3]	61.12 g/mol [4]
Accurate Mass	59.0735 u	61.0861 u
Boiling Point	36-37 °C[2][3]	Not experimentally determined; expected to be very similar to the non-deuterated form.
Melting Point	Approximately -93 °C[5]	Not experimentally determined; expected to be very similar to the non-deuterated form.
Density	Approximately 0.688 g/mL at 25 °C[2]	Not experimentally determined; expected to be very similar to the non-deuterated form.
Appearance	Colorless liquid[2]	Neat (liquid)
Purity	-	98 atom % D

Chemical and Spectroscopic Characteristics

The chemical behavior of **N-Methylethanamine-d2** is largely identical to its non-deuterated form. However, the presence of deuterium atoms leads to distinct spectroscopic signatures, which are crucial for its identification and quantification.

Table 2: Chemical and Spectroscopic Identifiers



Identifier	N-Methylethanamine (CAS: 624-78-2)	N-Methylethanamine-d2 (CAS: 223459-63-0)
CAS Number	624-78-2[2][3]	223459-63-0
IUPAC Name	N-Methylethanamine[2][3]	1,1-dideuterio-N- methylethanamine
SMILES	CCNC[3]	C(C([2H])([2H]))NC
InChI	InChI=1S/C3H9N/c1-3-4- 2/h4H,3H2,1-2H3[3]	InChl=1S/C3H9N/c1-3-4- 2/h4H,3H2,1-2H3/i3D2

Spectroscopic Data:

- Mass Spectrometry: In mass spectrometry, N-Methylethanamine-d2 will exhibit a molecular ion peak (M+) that is 2 m/z units higher than the non-deuterated compound.[1] The fragmentation pattern is expected to be similar to N-Methylethanamine, with characteristic fragments showing a +2 Da shift if they retain the deuterated ethyl group. The non-deuterated compound shows a molecular ion peak at m/z 59.[6]
- NMR Spectroscopy:
 - ¹H NMR: The proton NMR spectrum of **N-Methylethanamine-d2** will be significantly different from the non-deuterated analog in the region corresponding to the ethyl group. The signal for the methylene protons (-CH₂-) will be absent or greatly diminished, and the adjacent methyl protons may show a different splitting pattern due to the absence of coupling with the methylene protons.
 - ¹³C NMR: The carbon spectrum will show shifts for the carbons attached to deuterium that are slightly different from the non-deuterated compound. The C-D coupling can also be observed.
 - ²H NMR: A deuterium NMR spectrum will show a signal corresponding to the deuterium atoms on the ethyl group.[7]

Experimental Protocols



While a specific, detailed synthesis protocol for **N-Methylethanamine-d2** was not found in the searched literature, a general method for the synthesis of deuterated amines can be adapted. One common approach involves the reduction of a corresponding deuterated amide.

General Synthesis Workflow for Deuterated Amines:



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Caption: General synthesis workflow for N-Methylethanamine-d2.

Methodology for Spectroscopic Analysis:

A general protocol for acquiring mass spectrometry and NMR data for a similar deuterated compound is outlined below.

Mass Spectrometry (GC-MS):

- Sample Preparation: Dissolve a small amount of N-Methylethanamine-d2 in a volatile organic solvent (e.g., methanol or dichloromethane).
- Injection: Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
- Separation: Use a suitable GC column (e.g., a non-polar or mid-polar column) and temperature program to separate the analyte from any impurities.
- Ionization: Use electron ionization (EI) to generate ions.
- Detection: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 10-100).

NMR Spectroscopy (1H, 13C, 2H):



- Sample Preparation: Dissolve approximately 5-10 mg of N-Methylethanamine-d2 in a deuterated solvent (e.g., CDCl₃, D₂O).
- Acquisition: Acquire spectra on a high-field NMR spectrometer.
- ¹H NMR: Acquire a standard proton spectrum. The absence of the methylene signal of the ethyl group and altered splitting of the methyl triplet would confirm deuteration at the C-1 position.
- ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Observe the shifts of the ethyl carbons.
- ²H NMR: Acquire a deuterium spectrum to directly observe the signal from the deuterons.

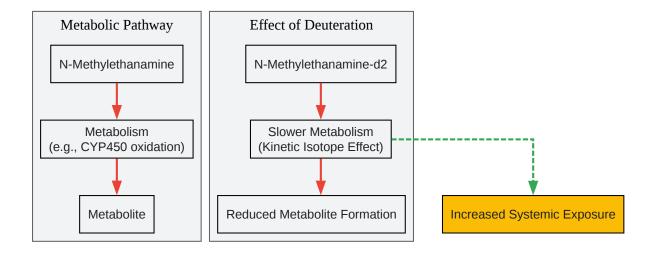
Biological Activity and Signaling Pathways

Specific studies detailing the biological activity or signaling pathways of **N-Methylethanamine-d2** are not available in the public domain. However, the primary application of such deuterated compounds in a biological context is to study the metabolic fate of the non-deuterated analog. [8]

Deuteration can significantly alter the pharmacokinetics of a molecule by slowing down its metabolism, a phenomenon known as the kinetic isotope effect.[9] If the C-H bonds that are replaced by C-D bonds are involved in a rate-limiting metabolic step (often oxidation by cytochrome P450 enzymes), the deuterated compound will be metabolized more slowly.[9] This can lead to increased plasma half-life and exposure.[9]

Logical Relationship of Deuteration and Metabolism:





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